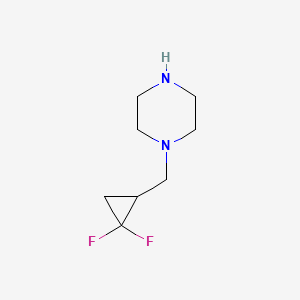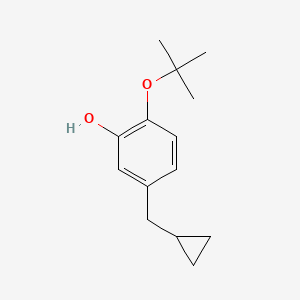
1-((2,2-Difluorocyclopropyl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,2-Difluorocyclopropyl)methyl)piperazine is a compound that features a piperazine ring substituted with a 2,2-difluorocyclopropylmethyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry
Métodos De Preparación
The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)piperazine involves several steps:
Cyclopropanation: The difluorocyclopropane moiety can be synthesized through cyclopropanation reactions involving fluorinated precursors.
Nucleophilic Substitution: The piperazine ring can be introduced via nucleophilic substitution reactions where the difluorocyclopropylmethyl group is attached to the nitrogen atoms of the piperazine.
Industrial Production: Industrial methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
1-((2,2-Difluorocyclopropyl)methyl)piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced at the nitrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.
Aplicaciones Científicas De Investigación
1-((2,2-Difluorocyclopropyl)methyl)piperazine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The difluorocyclopropyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of target molecules . The piperazine ring’s nitrogen atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
1-((2,2-Difluorocyclopropyl)methyl)piperazine can be compared with other piperazine derivatives:
1-(2,3-Dichlorophenyl)piperazine: This compound has a dichlorophenyl group instead of the difluorocyclopropyl group, leading to different reactivity and applications.
1-(2,2-Difluorocyclopropyl)ethylpiperazine: Similar to the compound but with an ethyl linker, which can affect its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C8H14F2N2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-[(2,2-difluorocyclopropyl)methyl]piperazine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)5-7(8)6-12-3-1-11-2-4-12/h7,11H,1-6H2 |
Clave InChI |
IHZTYJZGIBOLEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2CC2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)







![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)



